

# Application Notes and Protocols for Flow Cytometry Analysis of CD47-SIRP $\alpha$ Blockade

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## Compound of Interest

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These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of the CD47-SIRP $\alpha$  immune checkpoint pathway. The protocols detailed below are designed to enable researchers to accurately quantify cell surface expression of CD47 and SIRP $\alpha$  and to functionally assess the efficacy of therapeutic agents that block this critical "don't eat me" signal.<sup>[1][2][3]</sup>

## Introduction to CD47-SIRP $\alpha$ Blockade

The interaction between CD47, a protein ubiquitously expressed on the surface of cells, and its receptor, Signal-Regulatory Protein Alpha (SIRP $\alpha$ ), found primarily on myeloid cells like macrophages, acts as a crucial innate immune checkpoint.<sup>[1][4][5]</sup> This binding initiates a signaling cascade that inhibits phagocytosis, effectively sending a "don't eat me" signal to the immune system.<sup>[1][2][3]</sup> Many cancer cells exploit this mechanism by overexpressing CD47 to evade immune surveillance.<sup>[4][5][6]</sup> Therapeutic strategies aimed at blocking the CD47-SIRP $\alpha$  interaction are a promising area of cancer immunotherapy, with the goal of enabling macrophages to recognize and eliminate tumor cells.<sup>[3][5]</sup> Flow cytometry is an indispensable tool for research and development in this field, allowing for precise measurement of protein expression and functional assessment of blocking agents.<sup>[7][8][9]</sup>

## Key Applications

- **Quantification of CD47 and SIRP $\alpha$  Expression:** Determine the expression levels of CD47 on tumor cells and SIRP $\alpha$  on myeloid cells.
- **Confirmation of Target Engagement:** Verify that therapeutic antibodies or small molecules are binding to CD47 or SIRP $\alpha$  on the cell surface.
- **Functional Assessment of Blockade:** Measure the ability of a blocking agent to disrupt the CD47-SIRP $\alpha$  interaction and promote phagocytosis of cancer cells by macrophages.

## Quantitative Data Summary

The following tables summarize typical quantitative data obtained from flow cytometry analysis in the context of CD47-SIRP $\alpha$  blockade studies.

Table 1: CD47 Expression on Various Cell Types

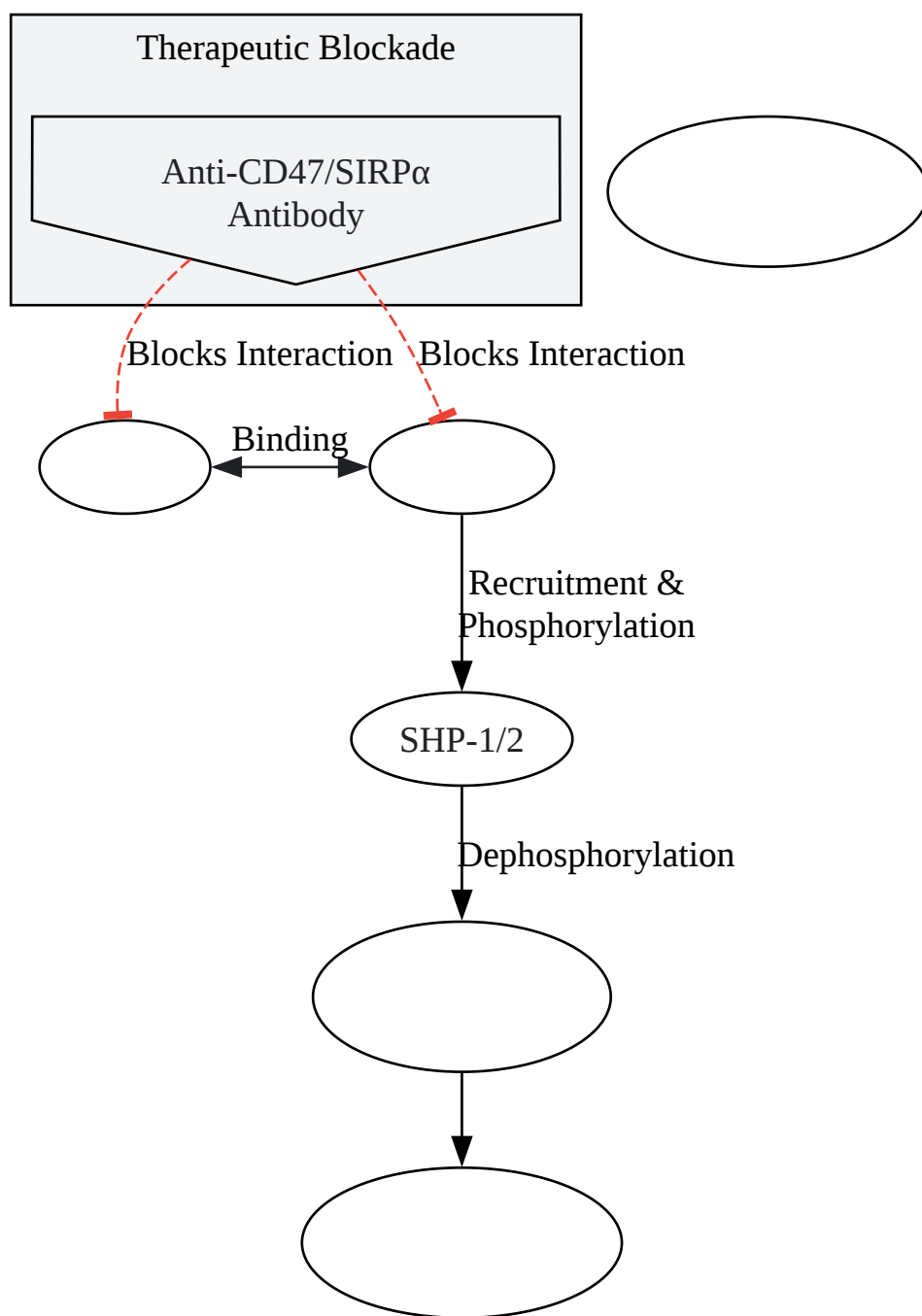
Cell Type	CD47 Expression Level (MFI)	Percentage of CD47+ Cells	Reference
Human AML Blasts (Median)	16.8 (Range: 2-693.63)	>95%	[8]
Human Solid Tumor Cells	~3.3-fold higher than normal tissue	>90%	[7]
Normal Human Lymphocytes	High	>95%	[8]
Human Red Blood Cells	High	>99%	

MFI: Median Fluorescence Intensity

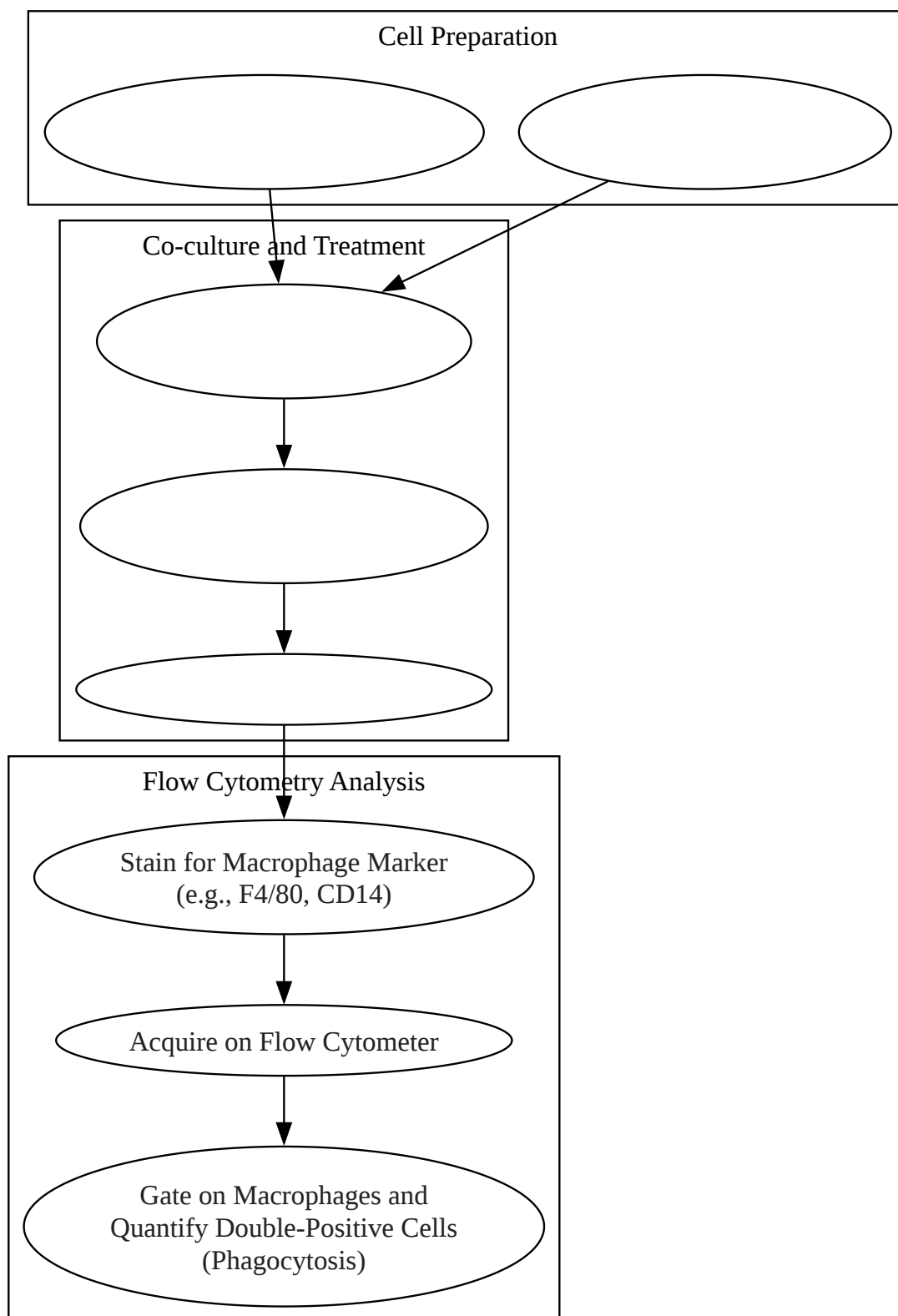
Table 2: Recommended Antibodies for Flow Cytometry

Target	Antibody Clone	Application	Recommended Concentration	Fluorochrome Examples	Reference
Human CD47	B6H12	Staining & Blocking	0.5 - 1 µg per 10 <sup>6</sup> cells	PE, APC, FITC	<a href="#">[1]</a>
Human CD47	2D3	Staining	≤ 0.5 µg per test	Purified, PE	<a href="#">[10]</a>
Human SIRPα	1H9	Blocking	10 µg/mL	Unconjugated	<a href="#">[11]</a>
Mouse CD47	MIAP410	Blocking	5 µg/mL	Unconjugated	<a href="#">[9]</a>
Human/Mouse SIRPα	P84	Staining	1:100 dilution	PE	

## Signaling Pathway and Experimental Workflow Diagrams



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## Experimental Protocols

### Protocol 1: Quantification of Cell Surface CD47 and SIRP $\alpha$ Expression

This protocol describes the staining of cells for the analysis of CD47 or SIRP $\alpha$  expression by flow cytometry.

#### Materials:

- Single-cell suspension of tumor cells or myeloid cells
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
- Fluorochrome-conjugated anti-human CD47 antibody (e.g., clone B6H12 or 2D3) or anti-human SIRP $\alpha$  antibody (e.g., clone 1H9)
- Fluorochrome-conjugated isotype control antibody
- Flow cytometry tubes
- Centrifuge
- Flow cytometer

#### Procedure:

- **Cell Preparation:** Prepare a single-cell suspension of your target cells. Count the cells and adjust the concentration to  $1 \times 10^7$  cells/mL in cold FACS buffer.
- **Aliquot Cells:** Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into flow cytometry tubes.
- **Antibody Staining:**
  - To the "stain" tube, add the recommended amount of fluorochrome-conjugated anti-CD47 or anti-SIRP $\alpha$  antibody (e.g., 0.5-1  $\mu$ g).

- To the "isotype control" tube, add the same amount of the corresponding fluorochrome-conjugated isotype control antibody.
- Incubation: Gently vortex the tubes and incubate for 30 minutes at 4°C in the dark.
- Washing: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
- Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold FACS buffer.
- Data Acquisition: Analyze the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) for the population of interest.
- Data Analysis:
  - Gate on the live, single-cell population using forward and side scatter properties.
  - Compare the fluorescence intensity of the stained sample to the isotype control to determine the percentage of positive cells and the Median Fluorescence Intensity (MFI).

## Protocol 2: In Vitro Phagocytosis Assay

This protocol assesses the ability of a CD47-SIRPα blocking agent to enhance the phagocytosis of cancer cells by macrophages.

Materials:

- Target cancer cells
- Macrophage cell line or primary macrophages (e.g., bone marrow-derived macrophages)
- Cell labeling dye (e.g., CFSE or other fluorescent cell tracker)
- Complete cell culture medium
- CD47-SIRPα blocking antibody
- Isotype control antibody

- Fluorochrome-conjugated antibody against a macrophage-specific marker (e.g., anti-human CD14 or anti-mouse F4/80)
- FACS Buffer
- 96-well culture plate
- Flow cytometer

#### Procedure:

- Target Cell Labeling:
  - Resuspend target cancer cells at  $1 \times 10^6$  cells/mL in serum-free medium.
  - Add the cell labeling dye (e.g., CFSE to a final concentration of  $1 \mu\text{M}$ ) and incubate for 15 minutes at  $37^\circ\text{C}$ .
  - Quench the staining reaction by adding 5 volumes of complete medium.
  - Wash the cells twice with complete medium and resuspend at a known concentration.
- Macrophage Plating: Plate macrophages in a 96-well plate at a density that will result in an appropriate effector-to-target (E:T) ratio (e.g., 1:2 or 1:4). Allow them to adhere.
- Co-culture and Treatment:
  - Add the labeled target cells to the wells containing the macrophages.
  - Immediately add the CD47-SIRP $\alpha$  blocking antibody or the isotype control to the respective wells at the desired concentration.
- Incubation: Incubate the plate for 2-4 hours at  $37^\circ\text{C}$  in a CO<sub>2</sub> incubator to allow for phagocytosis.
- Cell Harvesting:
  - Gently wash the wells with PBS to remove non-phagocytosed target cells.



- Detach the adherent macrophages using a non-enzymatic cell dissociation solution.
- Macrophage Staining:
  - Transfer the harvested cells to flow cytometry tubes.
  - Stain the cells with a fluorochrome-conjugated antibody against a macrophage marker (in a different color than the target cell label) for 30 minutes at 4°C.
- Washing and Resuspension: Wash the cells with FACS buffer and resuspend for flow cytometry analysis.
- Data Acquisition and Analysis:
  - Acquire the samples on a flow cytometer.
  - Gate on the macrophage population based on the macrophage-specific marker.
  - Within the macrophage gate, quantify the percentage of cells that are also positive for the target cell label (e.g., CFSE). This double-positive population represents macrophages that have phagocytosed the target cells.
  - Compare the percentage of phagocytosis in the presence of the blocking antibody to the isotype control. An increase in the percentage of double-positive cells indicates successful blockade of the CD47-SIRP $\alpha$  pathway.[9]

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